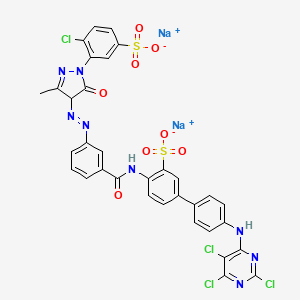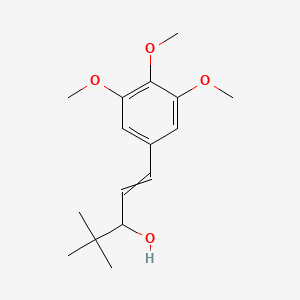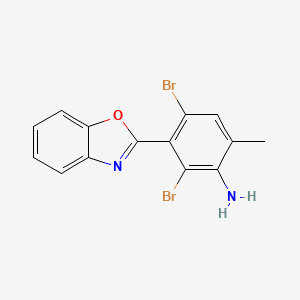
3-(1,3-benzoxazol-2-yl)-2,4-dibromo-6-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Benzoxazol-2-yl)-2,4-dibromo-6-methylaniline is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
准备方法
The synthesis of 3-(1,3-benzoxazol-2-yl)-2,4-dibromo-6-methylaniline typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve the use of magnetic solid acid nanocatalysts, which can be easily separated and reused for multiple runs .
化学反应分析
3-(1,3-Benzoxazol-2-yl)-2,4-dibromo-6-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions with boronic acids or organotin compounds to form new carbon-carbon bonds.
科学研究应用
3-(1,3-Benzoxazol-2-yl)-2,4-dibromo-6-methylaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 3-(1,3-benzoxazol-2-yl)-2,4-dibromo-6-methylaniline involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
相似化合物的比较
3-(1,3-Benzoxazol-2-yl)-2,4-dibromo-6-methylaniline can be compared with other benzoxazole derivatives, such as:
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine: This compound also exhibits antimicrobial and anti-inflammatory activities.
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antibacterial and antioxidant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C14H10Br2N2O |
|---|---|
分子量 |
382.05 g/mol |
IUPAC 名称 |
3-(1,3-benzoxazol-2-yl)-2,4-dibromo-6-methylaniline |
InChI |
InChI=1S/C14H10Br2N2O/c1-7-6-8(15)11(12(16)13(7)17)14-18-9-4-2-3-5-10(9)19-14/h2-6H,17H2,1H3 |
InChI 键 |
LWUMPAOFNFVNCL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1N)Br)C2=NC3=CC=CC=C3O2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




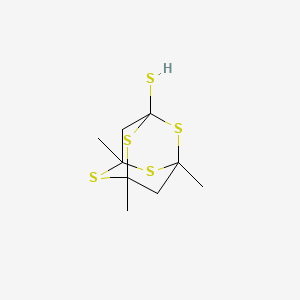
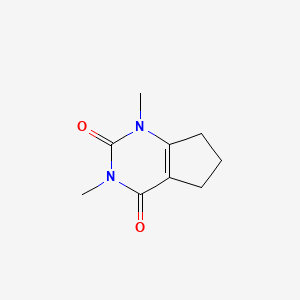
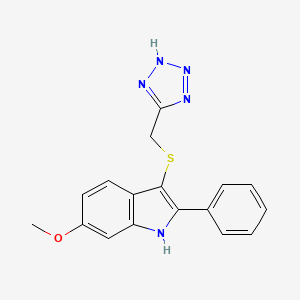
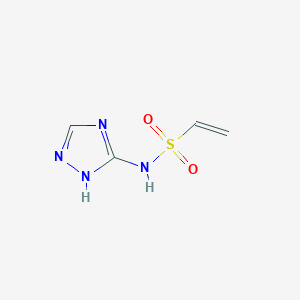
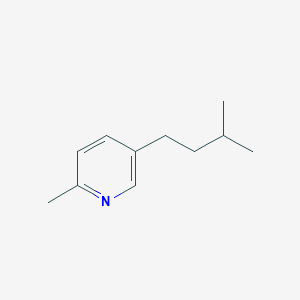

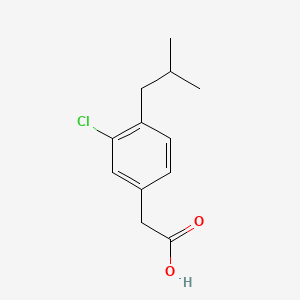
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
![1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone](/img/structure/B13799649.png)
